Nicotinamide hydroiodide

Description

Contextual Significance of Halide Salts of Pyridinecarboxamides in Chemical Systems

Halide salts of pyridinecarboxamides, the class of compounds to which nicotinamide (B372718) hydroiodide belongs, hold considerable importance in various areas of chemical science. The introduction of a halide counter-ion to a pyridinecarboxamide structure can significantly alter its physicochemical properties, leading to novel applications.

Research into pyridinium (B92312) salts, a closely related class, has demonstrated their utility in synthesis and materials science. For instance, pyridinium salts are often used as precursors in the synthesis of more complex molecules and as components of ionic liquids. nih.govresearchgate.netrsc.org The nature of the halide anion can influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial in crystal engineering and the design of materials with specific properties. nih.gov

Furthermore, studies on copper(II) halide complexes with pyridine-based ligands have revealed interesting magnetic and structural properties. rsc.org The ability of the halide and pyridinecarboxamide moieties to participate in coordination complexes opens up avenues for the development of new catalysts and functional materials. The synthesis of various pyridinecarboxamide derivatives and their co-crystals with other acids has been explored to modify properties like solubility and stability. rsc.orgnih.gov

The formation of pharmaceutical salts is a critical strategy in drug development to enhance properties such as solubility, dissolution rate, and stability, which can ultimately improve in vivo exposure. google.comnih.govnih.gov The selection of an appropriate salt form is a key step in the preclinical phase of drug development. google.com The investigation of novel salt forms, including halide salts of active pharmaceutical ingredients, is therefore a vibrant area of research. nih.gov

Fundamental Research Gaps and Objectives for Nicotinamide Hydroiodide Investigations

Despite the broad interest in halide salts of pyridine-containing compounds, a comprehensive scientific understanding of this compound is lacking. The current body of literature presents a significant opportunity for foundational research to characterize this compound thoroughly.

Key Research Gaps:

Synthesis and Purification: While general methods for synthesizing pyridinium salts exist, such as the reaction of a pyridine (B92270) derivative with an appropriate alkyl halide or acid, a standardized and optimized synthesis protocol for this compound has not been detailed in the literature. researchgate.netnih.gov Establishing a reproducible synthesis with high yield and purity is a primary objective.

Crystal Structure Analysis: There is a notable absence of single-crystal X-ray diffraction data for this compound. Determining its crystal structure is crucial for understanding its solid-state properties, including polymorphism, and for elucidating the three-dimensional arrangement of ions and the nature of intermolecular interactions. nih.govnih.govnih.govasianpubs.org

Spectroscopic Characterization: A detailed spectroscopic profile of this compound is yet to be published. Comprehensive analysis using techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy is required to understand its molecular structure and bonding. researchgate.netfrontiersin.org

Thermal Analysis: The thermal stability of this compound has not been reported. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are needed to determine its melting point, decomposition temperature, and to identify any phase transitions. researchgate.netfrontiersin.org

Future Research Objectives:

The primary objective for future investigations is to systematically fill the aforementioned research gaps. This includes:

Developing and reporting a detailed, high-yield synthetic route to pure this compound.

Growing single crystals and performing X-ray diffraction analysis to solve the crystal structure.

Conducting a full spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and Raman) to provide a definitive spectral fingerprint.

Performing thermal analysis (TGA/DSC) to assess its thermal stability and behavior.

Investigating its solubility profile in various solvents to understand its potential applications in different chemical systems.

By addressing these fundamental research questions, the scientific community can build a solid foundation for exploring the potential applications of this compound in areas such as materials science, catalysis, and as a novel pharmaceutical salt.

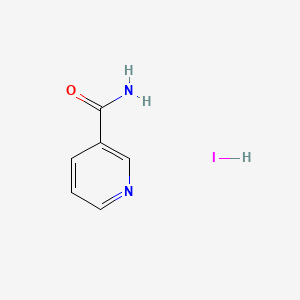

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3726-23-6 |

|---|---|

Molecular Formula |

C6H7IN2O |

Molecular Weight |

250.04 g/mol |

IUPAC Name |

pyridin-1-ium-3-carboxamide;iodide |

InChI |

InChI=1S/C6H6N2O.HI/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |

InChI Key |

ITWGXEQHZZFQES-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)N.I |

Canonical SMILES |

C1=CC(=C[NH+]=C1)C(=O)N.[I-] |

Other CAS No. |

3726-23-6 |

Origin of Product |

United States |

Synthesis Methodologies for Nicotinamide Hydroiodide

Established Synthetic Pathways for Protonated Nicotinamide (B372718) Salts

The formation of nicotinamide hydroiodide is fundamentally an acid-base reaction. Nicotinamide, containing a pyridine (B92270) ring, is a weak base and readily reacts with strong acids to form the corresponding salt. The most direct and established method for preparing a simple hydrohalide salt like this compound involves the direct reaction of nicotinamide with hydroiodic acid (HI).

This pathway involves dissolving nicotinamide in a suitable solvent, followed by the stoichiometric addition of hydroiodic acid. The resulting protonated nicotinamide cation and iodide anion form the salt, which can then be isolated, often through precipitation and crystallization.

Another established method for producing specific salts of nicotinamide derivatives, which can be applied here, is through salt metathesis or ion exchange. google.com This process is particularly useful when a different salt of nicotinamide is more readily available, such as nicotinamide hydrochloride (from reaction with HCl) or nicotinamide hydrobromide (from reaction with HBr). In this approach, the existing salt is dissolved in a suitable solvent, and a source of iodide ions (e.g., sodium iodide or potassium iodide) is introduced. This leads to an exchange of the anion, precipitating the less soluble salt, which in this case could be this compound or the byproduct salt (e.g., NaCl), depending on the solvent system used.

| Method | Reactants | Typical Solvents | Key Principle | Outcome |

| Direct Acid-Base Reaction | Nicotinamide, Hydroiodic Acid (HI) | Water, Ethanol (B145695), Isopropanol | Protonation of the pyridine nitrogen by a strong acid. | Formation of this compound. |

| Salt Metathesis (Ion Exchange) | Nicotinamide Hydrochloride/Hydrobromide, Sodium/Potassium Iodide | Ethanol, Acetone, Water | Exchange of the counter-ion based on solubility differences. | Conversion of an existing salt to this compound. google.com |

Novel Chemical Approaches for the Preparation of this compound

Modern synthetic chemistry continually seeks to improve upon established methods, focusing on efficiency, yield, and milder reaction conditions. For N-heterocyclic compounds like nicotinamide, several novel approaches are being explored.

One such approach is the use of continuous-flow microreactors. These systems offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and shorter reaction times. rsc.org The synthesis of nicotinamide derivatives has been successfully demonstrated in flow reactors, often utilizing immobilized catalysts. rsc.org This technology could be adapted for the acid-base reaction to produce this compound in a highly controlled and scalable manner.

Another area of innovation is the use of novel catalytic systems. For instance, the synthesis of nicotinamide mononucleotide has been achieved using a Zirconium(IV) ion as a catalyst for the specific hydrolysis of the pyrophosphate bond in nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov While this is not a direct synthesis of the target compound, it highlights the use of specialized catalysts to achieve specific transformations on nicotinamide-related structures.

Furthermore, an improved Zincke reaction methodology has been developed for the synthesis of ¹⁵N-labeled nicotinamide. nih.gov This method proceeds under mild conditions and could potentially be adapted for the synthesis of various nicotinamide salts by modifying the final reaction steps. nih.gov

Reaction Kinetics and Mechanistic Considerations in this compound Formation

The formation of this compound via the direct reaction of nicotinamide with hydroiodic acid is a classic Brønsted-Lowry acid-base reaction. The mechanism involves the transfer of a proton (H⁺) from the hydronium ion (H₃O⁺, formed from HI in water) to the lone pair of electrons on the nitrogen atom of the pyridine ring in nicotinamide.

Mechanism:

Protonation: The nitrogen atom of the pyridine ring acts as a nucleophile, attacking a proton from the acid.

Salt Formation: This results in the formation of a positively charged nicotinamidium cation and the corresponding iodide anion, which are associated through electrostatic forces.

This proton transfer is typically a very fast, diffusion-controlled reaction, meaning the reaction rate is limited by how quickly the reactant molecules can encounter each other in solution.

Kinetic studies on the release of nicotinamide from hydrogels have been modeled using first-order kinetics, although this pertains to a release process rather than formation. mdpi.com However, mechanistic studies on related reactions provide deeper insight. For instance, research on the enzyme-catalyzed transglycosidation of 3-substituted pyridines demonstrated a Brønsted plot slope of +0.98. nih.gov This value is consistent with the development of a nearly full positive charge on the pyridine nitrogen in the transition state, underscoring the importance of the nitrogen's basicity in the reaction mechanism. nih.gov While this is for a more complex enzymatic reaction, it supports the fundamental principle that the nucleophilic character of the pyridine nitrogen is central to the reaction mechanism.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. nih.govijnrd.orgexlibrisgroup.com The synthesis of this compound can be evaluated against these principles to identify more environmentally benign methodologies.

| Green Chemistry Principle | Application in this compound Synthesis |

| 1. Waste Prevention | The direct acid-base reaction has high atom economy, theoretically producing only the desired salt with no by-products. novonesis.com |

| 2. Atom Economy | The addition reaction between nicotinamide and HI is 100% atom economical, as all atoms from the reactants are incorporated into the final product. novonesis.com |

| 3. Less Hazardous Chemical Syntheses | Using water as a solvent is preferable to volatile organic solvents. The primary hazard is the corrosive nature of hydroiodic acid. |

| 4. Designing Safer Chemicals | This principle is more relevant to the final product's application rather than its synthesis. |

| 5. Safer Solvents and Auxiliaries | Water or green solvents like ethanol should be prioritized over chlorinated or other hazardous solvents. novonesis.com |

| 6. Design for Energy Efficiency | The reaction is typically performed at room temperature, minimizing energy consumption. novonesis.com |

| 7. Use of Renewable Feedstocks | Nicotinamide itself can be derived from natural sources, and biocatalytic methods are being developed for its synthesis, aligning with this principle. rsc.org |

| 8. Reduce Derivatives | The direct synthesis avoids the need for protecting groups or intermediate derivatization steps. novonesis.com |

| 9. Catalysis | While the primary reaction is stoichiometric, related green syntheses of nicotinamide derivatives use enzymatic catalysts (biocatalysis), which operate under mild conditions. rsc.org |

| 10. Design for Degradation | This principle applies to the lifecycle of the product after use. |

| 11. Real-time Analysis for Pollution Prevention | In an industrial setting, real-time monitoring (e.g., pH) can ensure complete reaction and prevent the release of unreacted acid. |

| 12. Inherently Safer Chemistry for Accident Prevention | Avoiding volatile and flammable organic solvents and using mild reaction temperatures reduces the risk of accidents. |

The synthesis of the nicotinamide precursor itself has seen significant green advancements. For example, the hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide can be performed using water and a catalyst like manganese dioxide in an alcohol solvent, which is considered a relatively clean and high-yield method. chemicalbook.comgoogle.com Furthermore, biocatalytic methods using enzymes like lipase (B570770) in environmentally friendly solvents such as tert-amyl alcohol are being developed to produce nicotinamide derivatives, showcasing a highly efficient and sustainable pathway. rsc.org

Advanced Spectroscopic Characterization of Nicotinamide Hydroiodide

Vibrational Spectroscopy of Nicotinamide (B372718) Hydroiodide

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within nicotinamide hydroiodide. The addition of a proton to the pyridine (B92270) nitrogen and the presence of the iodide counter-ion introduce distinct vibrational signatures.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Band Assignments

The FT-IR spectrum of this compound is largely defined by the vibrations of the protonated nicotinamide cation. The protonation at the pyridine nitrogen induces significant changes in the vibrational modes of the pyridine ring and the amide group.

Key features in the FT-IR spectrum include:

N-H Stretching: A prominent broad band is expected in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration of the protonated pyridine ring. This band is often broad due to strong hydrogen bonding interactions.

Amide Group Vibrations: The primary amide group (-CONH₂) gives rise to characteristic bands. The asymmetric and symmetric N-H stretching vibrations are typically observed around 3350 and 3170 cm⁻¹, respectively. The C=O stretching vibration, known as the Amide I band, is one of the most intense in the spectrum, typically appearing around 1680-1700 cm⁻¹. Protonation of the ring can slightly shift this frequency. researchgate.net The N-H bending vibration (Amide II band) is expected near 1620 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring, typically found in the 1400-1620 cm⁻¹ range for nicotinamide, are expected to shift to higher frequencies in this compound due to the stiffening of the ring bonds upon protonation. researchgate.netnih.gov For instance, the C=N and C=C stretching vibrations are particularly sensitive to this effect. researchgate.net

Table 1: Selected FT-IR Band Assignments for Nicotinamide and Expected Shifts for this compound

| Functional Group | Vibrational Mode | Nicotinamide (cm⁻¹) | Expected this compound (cm⁻¹) | Reference |

| Amide | Asymmetric NH₂ Stretch | ~3368 | Minor Shift | nih.gov |

| Amide | Symmetric NH₂ Stretch | ~3167 | Minor Shift | nih.gov |

| Pyridine Ring | N⁺-H Stretch | Not Present | ~2500-3000 (Broad) | Inferred |

| Amide | C=O Stretch (Amide I) | ~1681 | ~1690-1710 (Shift to higher frequency) | researchgate.net |

| Pyridine Ring | C=C, C=N Stretch | ~1593, 1576 | Shift to higher frequency | researchgate.netresearchgate.net |

| Amide | NH₂ Bend (Amide II) | ~1621 | Minor Shift | nih.gov |

| Pyridine Ring | Ring Breathing | ~1030 | Shift to higher frequency | nih.gov |

Note: Expected shifts are based on general principles of protonation effects on pyridine rings and may vary based on specific intermolecular interactions in the crystal lattice.

Raman Spectroscopic Studies and Vibrational Mode Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In this compound, the pyridine ring vibrations are prominent in the Raman spectrum.

Key vibrational modes observed in the Raman spectrum include:

Ring Breathing Mode: A strong, sharp band corresponding to the symmetric "breathing" vibration of the pyridine ring is a characteristic feature. For pyridine itself, this mode is near 992 cm⁻¹. In nicotinamide, it is found around 1030 cm⁻¹. Upon protonation to form the hydroiodide, this mode is expected to shift to a higher wavenumber (e.g., ~1040-1050 cm⁻¹) due to the increased rigidity of the ring. nih.gov

Ring Stretching Modes: The C-C and C-N stretching vibrations within the ring are also Raman active and will show shifts similar to those observed in the IR spectrum. nih.gov

Amide Vibrations: The C=O stretch (Amide I) is also visible in the Raman spectrum, though typically weaker than in the IR spectrum.

Low-Frequency Modes: The low-frequency region of the Raman spectrum can provide information about torsional modes and lattice vibrations involving the iodide ion.

Table 2: Key Raman Shifts and Vibrational Mode Characterization for Nicotinamide and this compound

| Vibrational Mode | Nicotinamide (cm⁻¹) | Expected this compound (cm⁻¹) | Characterization | Reference |

| Ring Breathing | ~1030 | ~1040-1050 | Symmetric stretch of the entire pyridine ring | nih.gov |

| Ring Trigonal Warping | ~1005 | Shift to higher frequency | Out-of-plane ring deformation | nih.gov |

| C-H In-plane Bend | ~1203 | Minor Shift | Bending of C-H bonds within the ring plane | nih.gov |

| C=O Stretch (Amide I) | ~1681 | ~1690-1710 | Carbonyl stretching | researchgate.net |

Note: Raman active modes, especially symmetric ones, provide clear evidence of the structural changes upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is indispensable for elucidating the precise chemical environment of each proton and carbon atom in the molecule. The protonation of the pyridine nitrogen in this compound results in significant deshielding of the ring protons and carbons, leading to substantial downfield shifts in their respective NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides a direct confirmation of the protonation site. The electron-withdrawing effect of the newly formed N⁺-H bond causes all protons on the pyridine ring to shift downfield compared to neutral nicotinamide. qmagnetics.com

Ring Protons: The protons ortho (H2, H6) and para (H4) to the nitrogen atom are most affected. The H2 proton, being adjacent to both the protonated nitrogen and the amide group, is expected to be the most deshielded, appearing furthest downfield. The relative order of the remaining protons is typically H6, H4, and H5. qmagnetics.com

Amide Protons: The two protons of the amide group (-NH₂) are diastereotopic and may appear as two separate broad signals, especially at low temperatures. Their chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In acidified D₂O, these protons would exchange with deuterium (B1214612) and the signal would disappear.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Nicotinamide and Predicted Shifts for this compound

| Proton | Nicotinamide (in D₂O) | Predicted this compound (in D₂O) | Multiplicity | Reference |

| H2 | ~8.90 | ~9.20-9.40 | s (singlet) or d (doublet) | qmagnetics.com |

| H6 | ~8.65 | ~8.90-9.10 | d (doublet) | qmagnetics.com |

| H4 | ~8.15 | ~8.70-8.90 | dt (doublet of triplets) | qmagnetics.com |

| H5 | ~7.45 | ~8.00-8.20 | dd (doublet of doublets) | qmagnetics.com |

| -NH₂ | ~7.6, 8.2 (in DMSO) | Solvent Dependent | br s (broad singlet) | qmagnetics.com |

Note: Predicted shifts are based on data from acidified nicotinamide solutions. The exact values depend on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similar to the proton spectrum, the ¹³C NMR spectrum of this compound shows a general downfield shift for the ring carbons upon protonation. The carbons directly bonded to the nitrogen (C2 and C6) experience the most significant deshielding.

Ring Carbons: The chemical shifts of the pyridine ring carbons (C2-C6) are sensitive indicators of the electronic distribution. The downfield shift upon protonation confirms the increased positive charge density on the ring.

Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) is also affected, though to a lesser extent than the ring carbons.

Quaternary Carbon: The carbon atom to which the amide group is attached (C3) also experiences a shift.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Nicotinamide and Predicted Shifts for this compound

| Carbon | Nicotinamide (in D₂O) | Predicted this compound | Reference |

| C=O | ~169.5 | ~167-169 | bmrb.io |

| C2 | ~152.5 | ~145-148 | bmrb.ioresearchgate.net |

| C6 | ~149.5 | ~148-150 | bmrb.ioresearchgate.net |

| C4 | ~137.0 | ~144-146 | bmrb.ioresearchgate.net |

| C5 | ~125.5 | ~128-130 | bmrb.ioresearchgate.net |

| C3 | ~132.0 | ~133-135 | bmrb.ioresearchgate.net |

Note: Predicted shifts are based on the general effects of pyridine protonation. The relative order of C2/C6 and C4 can vary.

Two-Dimensional NMR Techniques for Structural Elucidation of this compound

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would show correlations between adjacent ring protons: H4 with H5, and H5 with H6. This is crucial for distinguishing between the different protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It allows for the definitive assignment of each carbon atom that has a proton attached (C2, C4, C5, C6) by correlating it to its corresponding, and previously assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (C3 and C=O) which are not visible in the HSQC spectrum. For example, the H2 proton would show a correlation to C3 and C4, while the amide protons would show correlations to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm spatial relationships, for instance, between the H2 proton and the amide protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound in Solution

UV-Vis spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region. In this compound, the nicotinamide moiety, specifically the pyridine ring conjugated with the carboxamide group, acts as the primary chromophore.

When dissolved in a solvent, this compound is expected to exhibit UV absorption bands characteristic of the nicotinamide cation. The protonation of the pyridine nitrogen to form the pyridinium (B92312) ion in the hydroiodide salt can influence the electronic transitions, potentially leading to shifts in the absorption maxima compared to neutral nicotinamide.

Research on nicotinamide and related compounds in various solvents provides a basis for understanding the UV-Vis spectrum of this compound. In acidic aqueous solutions, where nicotinamide exists in its protonated form similar to the hydroiodide salt, it typically displays two main absorption peaks. sielc.com One intense peak is observed in the shorter wavelength UV region, and a second, less intense peak appears at a longer wavelength. Studies on nicotinamide in methanol (B129727) have reported an absorption maximum (λmax) at approximately 262 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity and pH of the medium. sielc.comnih.gov For instance, the spectra of nicotinamide are noted to be affected by the pH of the mobile phase in chromatographic applications, with measurements often taken in acidic mobile phases with a pH of 3 or lower. sielc.com

The UV-Vis spectral data for nicotinamide in different environments are summarized in the table below. It is anticipated that the spectrum of this compound in a neutral solvent like water or ethanol (B145695) would closely resemble that of nicotinamide in an acidic solution.

Table 1: UV-Vis Absorption Data for Nicotinamide in Various Solvents

| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | Reference(s) |

|---|---|---|---|

| Acidic Mobile Phase | 210 | 260 | sielc.com |

| Methanol | - | 262 | researchgate.net |

| Water | - | 262 | rjptonline.org |

The absorption band around 260-262 nm is attributed to the π → π* transition within the conjugated system of the pyridine ring and the carbonyl group. The shorter wavelength absorption is also associated with electronic transitions within the aromatic system. The presence of the iodide ion is not expected to significantly alter the primary absorption bands of the nicotinamide chromophore, as it does not possess strong absorptions in this region of the UV spectrum.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, MS can confirm the mass of the nicotinamide cation and provide insights into its fragmentation pathways.

In a typical mass spectrometry experiment using soft ionization techniques such as Electrospray Ionization (ESI), this compound (C₆H₇IN₂O, Molecular Weight: 250.04 g/mol ) is expected to dissociate in solution, allowing for the detection of the nicotinamide cation. nih.govscbt.com The protonated nicotinamide molecule, [C₆H₆N₂O + H]⁺, would have a theoretical monoisotopic mass of approximately 123.055 g/mol . The molecular ion of nicotinamide itself (C₆H₆N₂O) has a molecular weight of 122.12 g/mol . researchgate.net

Upon collisional activation in the mass spectrometer (MS/MS analysis), the nicotinamide cation would undergo characteristic fragmentation. The fragmentation pattern provides a fingerprint that helps in structural confirmation. Based on studies of nicotinamide and related pyridinium compounds, the fragmentation is likely to involve the loss of small neutral molecules from the parent ion. libretexts.orgrsc.org

A plausible fragmentation pathway for the nicotinamide cation ([M+H]⁺ at m/z 123) would involve the initial loss of the amino group (-NH₂) as ammonia (B1221849) (-NH₃), followed by the loss of carbon monoxide (CO). The primary fragmentation products would include:

Loss of ammonia (NH₃): A fragment ion at m/z 106, corresponding to the loss of 17 Da.

Loss of the carboxamide group (-CONH₂): A fragment ion at m/z 78, corresponding to the pyridine ring, resulting from the loss of 44 Da.

Loss of carbon monoxide (CO) from the m/z 106 ion: This would lead to a fragment ion at m/z 78.

The table below summarizes the expected key ions in the mass spectrum of this compound under positive ion ESI-MS.

Table 2: Expected Mass Spectrometry Data for this compound (Positive ESI-MS)

| m/z (g/mol) | Proposed Identity | Description |

|---|---|---|

| 123.055 | [C₆H₆N₂O + H]⁺ | Protonated molecular ion of nicotinamide |

| 106.040 | [C₅H₄NCO]⁺ | Loss of NH₃ from the molecular ion |

| 78.042 | [C₅H₄N]⁺ | Pyridine fragment, loss of CONH₂ |

The analysis of these fragment ions allows for the unambiguous identification of the nicotinamide structure within the hydroiodide salt. The iodide ion (I⁻) would be observed in negative ion mode but is not typically analyzed in detail for structural elucidation of the organic cation.

Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive crystallographic and solid-state analysis of the chemical compound this compound cannot be provided at this time due to a scarcity of publicly available scientific literature and experimental data. Despite extensive searches for detailed research findings on this specific compound, crucial information required for a thorough scientific article as outlined remains unavailable in the public domain.

Efforts to locate specific data on the crystallographic and solid-state properties of this compound have been unsuccessful. This includes a lack of retrievable information on its single crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis.

A reference to a crystal and molecular structure determination of this compound by M. Zh. Buranbaev was found. However, access to the full scientific paper containing the detailed crystallographic data, such as unit cell parameters, space group, bond lengths, and angles, could not be obtained through publicly accessible databases.

Consequently, the following specific areas of analysis for this compound, as requested, could not be addressed:

Crystallographic and Solid State Analysis of Nicotinamide Hydroiodide

Thermal Analysis Techniques for Solid-State Transformations of Nicotinamide (B372718) Hydroiodide:No differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for nicotinamide hydroiodide could be located.

Until the primary research data for the crystal structure and solid-state properties of this compound becomes publicly accessible, a detailed and scientifically accurate article on this specific compound cannot be generated.

Theoretical and Computational Investigations of Nicotinamide Hydroiodide

Quantum Chemical Calculations for Nicotinamide (B372718) Hydroiodide

Quantum chemical calculations are at the forefront of theoretical investigations into nicotinamide hydroiodide, providing fundamental insights into its molecular and electronic properties. These calculations, rooted in the principles of quantum mechanics, allow for the precise modeling of the compound's behavior at the atomic level.

Determining the precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its properties. Density Functional Theory (DFT) and ab initio methods are two of the most powerful computational tools for optimizing molecular geometry. mdpi.comnih.gov DFT, in particular, has become a popular choice due to its balance of accuracy and computational efficiency. arxiv.orgmdpi.com These methods work by solving the Schrödinger equation (or the Kohn-Sham equations in DFT) to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. mdpi.commdpi.com

For nicotinamide, various DFT functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to perform these geometry optimizations. tandfonline.comfrontiersin.org The process involves iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is located. mdpi.com The resulting optimized geometry provides crucial data, including bond lengths and bond angles. nih.gov For instance, in a study on a nicotinamide-oxalic acid salt, DFT calculations were used to determine the bond lengths, which were then compared with experimental X-ray diffraction data, showing good agreement. nih.govfrontiersin.org This validation against experimental results is a critical step in assessing the accuracy of the computational model. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are also employed for geometry optimization. mdpi.comresearchgate.net While often considered less accurate than DFT for many systems, they provide a valuable baseline and are free from the empirical parameterization inherent in some DFT functionals. researchgate.net Comparing the results from both DFT and ab initio calculations can offer a more comprehensive understanding of the molecular structure. researchgate.net

Table 1: Comparison of Selected Optimized Geometrical Parameters for Nicotinamide

| Parameter | Experimental Value (Å/°) | Calculated (B3LYP/6-31++G(d,p)) (Å/°) | Calculated (HF/6-31+G(d,p)) (Å/°) |

| C2-N1 | Data unavailable | Data unavailable | Data unavailable |

| C6-N1 | Data unavailable | Data unavailable | Data unavailable |

| C-C (ring avg.) | ~1.40 | Data unavailable | Data unavailable |

| C-N (amide) | Data unavailable | Data unavailable | Data unavailable |

| C=O (amide) | Data unavailable | Data unavailable | Data unavailable |

| ∠C2-N1-C6 | Data unavailable | Data unavailable | Data unavailable |

Once the optimized geometry of this compound is determined, the next step in a theoretical investigation is often the calculation of its vibrational frequencies. These calculations predict the energies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to the stretching, bending, and torsional motions of its bonds. researchgate.netosti.gov The results of these calculations can be directly compared with experimental FT-IR and FT-Raman spectra, providing a powerful tool for validating the computational model and assigning the observed spectral bands to specific molecular vibrations. tandfonline.comresearchgate.net

DFT methods, particularly B3LYP with basis sets like 6-311++G(d,p), are widely used for vibrational frequency calculations. tandfonline.comfrontiersin.org The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in most calculations. researchgate.net A good agreement between the scaled theoretical frequencies and the experimental ones indicates that the optimized geometry is a reliable representation of the actual molecular structure. researchgate.net

For nicotinamide and its derivatives, these calculations have been instrumental in understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational spectra. nih.govfrontiersin.orgnih.gov For example, the formation of hydrogen bonds typically leads to a red shift (a decrease in frequency) and an increase in the intensity of the stretching vibrations of the involved functional groups, such as the N-H bonds of the amide group. nih.govresearchgate.net Theoretical calculations can accurately predict these shifts, helping to confirm the presence and nature of hydrogen bonding in the crystal structure. nih.govfrontiersin.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Nicotinamide

This table would present a selection of experimentally observed FT-IR and FT-Raman frequencies for nicotinamide and compare them to the scaled vibrational frequencies calculated using a method like B3LYP/6-311++G(d,p). This allows for the assignment of experimental bands to specific vibrational modes.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| ν(NH₂) asymmetric stretch | ~3335 | Data unavailable | ~3469 | N-H stretching |

| ν(NH₂) symmetric stretch | Data unavailable | Data unavailable | ~3392 | N-H stretching |

| ν(C=O) stretch | ~1695 | ~1689 | ~1759 | Carbonyl stretching |

| Ring C-H stretch | ~3095 | ~3102 | ~3071 | C-H stretching |

Note: The data in this table is based on studies of nicotinamide and nicotinamide-oxalic acid salt, as specific data for this compound was not available. tandfonline.comnih.govnih.gov The assignments are based on potential energy distribution (PED) analysis from the calculations.

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). nih.govfrontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity and lower stability. nih.govfrontiersin.org

For this compound, analysis of the FMOs can reveal insights into its reactivity and potential for charge transfer interactions. DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govfrontiersin.org The visualization of these orbitals shows which parts of the molecule are most likely to be involved in electron donation and acceptance. In a nicotinamide-oxalic acid salt, for example, the HOMO was found to be localized on the oxalate (B1200264) anion, while the LUMO was distributed over the nicotinamide cations, indicating a charge transfer from the oxalate to the nicotinamide. nih.gov

This type of analysis is crucial for understanding intermolecular interactions, including the formation of salts and cocrystals. The transfer of charge from one molecule to another is a key aspect of these interactions. Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer and hyperconjugative interactions within and between molecules. tandfonline.com

Table 3: Calculated Frontier Molecular Orbital Energies and Related Properties for Nicotinamide

This table would display the calculated energies of the HOMO and LUMO for nicotinamide, along with the HOMO-LUMO energy gap and other quantum chemical descriptors derived from these energies.

| Parameter | Value (eV) |

| EHOMO | -4.5736 nih.gov |

| ELUMO | Data unavailable |

| HOMO-LUMO Gap (ΔE) | Data unavailable |

| Chemical Potential (μ) | -4.5736 nih.gov |

| Electronegativity (χ) | 4.5736 nih.gov |

| Global Hardness (η) | Data unavailable |

| Global Softness (S) | Data unavailable |

| Global Electrophilicity Index (ω) | Data unavailable |

Note: The provided data is for nicotinamide as found in a study on nicotinamide-oxalic acid salt. nih.gov Specific values for this compound were not available.

The molecular electrostatic potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netdoaj.org The MESP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at various locations around the molecule. doaj.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com

For nicotinamide, MESP maps can identify the nucleophilic and electrophilic centers. In a study of a nicotinamide-oxalic acid salt, the MESP showed that after salt formation, the electrophilic and nucleophilic reactive groups of the individual components neutralize, confirming the presence of strong hydrogen bonding interactions. nih.govfrontiersin.org The topology of the MESP can be further analyzed to identify critical points, such as minima (Vmin), which correspond to electron-rich locations like lone pairs. doaj.orgnih.gov

To gain a deeper and more quantitative understanding of the intermolecular interactions in this compound, researchers turn to advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govmuni.cz

QTAIM, developed by Richard Bader, provides a rigorous definition of an atom within a molecule based on the topology of the electron density. muni.czwiley-vch.de A key feature of QTAIM is the identification of bond critical points (BCPs) between interacting atoms. frontiersin.orgwiley-vch.de The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. nih.govresearchgate.net For hydrogen bonds, specific ranges for these values have been established to characterize their strength. nih.gov QTAIM analysis has been successfully applied to study hydrogen bonding in nicotinamide-containing systems, confirming the presence of strong interactions and even identifying unconventional hydrogen bonds. nih.govfrontiersin.org

NBO analysis, on the other hand, focuses on the interactions between localized orbitals. nih.govscispace.com It can quantify the stabilization energy associated with charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. nih.gov This is particularly useful for analyzing hydrogen bonds and other non-covalent interactions. nih.gov By examining the donor-acceptor interactions between nicotinamide and the iodide ion, NBO analysis can reveal the specific orbital contributions to the stability of the this compound salt. For example, in a nicotinamide-oxalic acid salt, NBO analysis identified the strongest hydrogen bonds by quantifying their stabilization energies. nih.govfrontiersin.org

Table 4: QTAIM and NBO Parameters for Key Intermolecular Interactions

This table would showcase calculated QTAIM parameters (like electron density and its Laplacian at the bond critical point) and NBO stabilization energies for the significant intermolecular interactions in this compound, such as those between the nicotinamide cation and the iodide anion.

| Interacting Atoms | QTAIM: Electron Density (ρ) (a.u.) | QTAIM: Laplacian of Electron Density (∇²ρ) (a.u.) | NBO: Stabilization Energy E(2) (kcal/mol) |

| N-H···I⁻ | Data unavailable | Data unavailable | Data unavailable |

| C-H···I⁻ | Data unavailable | Data unavailable | Data unavailable |

Molecular Dynamics Simulations for Solution Behavior and Aggregation of this compound

While quantum chemical calculations provide a static picture of a single molecule or a small cluster, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time in a larger system, such as in solution. researchgate.netepa.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements and interactions.

For nicotinamide, MD simulations have been employed to study its behavior as a hydrotrope, a substance that enhances the solubility of poorly soluble compounds in water. researchgate.netepa.gov These simulations have shown that nicotinamide molecules can self-aggregate in aqueous solutions. researchgate.netacs.org This self-aggregation is believed to be a key factor in its hydrotropic mechanism, as the aggregates can create microenvironments that are more favorable for dissolving nonpolar solutes. researchgate.net

MD simulations of this compound in solution could provide valuable insights into its dissociation, the hydration of the nicotinamide cation and the iodide anion, and the potential for the nicotinamide cations to form aggregates. The simulations can also reveal details about the interactions between the ions and water molecules, such as the structure of the hydration shells and the dynamics of water exchange. This information is crucial for understanding the solution-state properties of this compound. Studies on similar systems, like nicotinamide with other drug molecules, have demonstrated the power of MD in elucidating complex formation and solubilization mechanisms. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Relevant to this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govplos.org This approach is predicated on the principle that the chemical structure, as encoded by molecular descriptors, inherently governs the properties and behavior of a compound. nih.gov For this compound, QSPR models can be invaluable for predicting a range of properties without the need for extensive and time-consuming experimental measurements.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known properties is compiled. For this compound, this would ideally involve a series of related nicotinamide derivatives. Next, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and orbital energies.

Physicochemical descriptors: These relate to properties like lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to find the best correlation between the descriptors and the property of interest. researchgate.net The predictive power of the resulting model is then rigorously validated. nih.gov

While specific QSPR studies on this compound are not extensively documented, research on related nicotinamide derivatives provides a strong foundation for understanding how such models would be constructed and applied. For instance, QSPR studies on nicotinamide analogues have been used to explore their antiandrogenic activity by employing 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net Similarly, the antifungal activity of nicotinamide derivatives has been investigated using QSPR, demonstrating that the position of certain substituents on the aniline (B41778) ring is a key determinant of activity. acs.org

Furthermore, theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable descriptors for QSPR models. mdpi.com For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to describe a molecule's reactivity and stability. mdpi.comfrontiersin.org

To illustrate the application of QSPR to this compound, one could construct a model to predict a property such as its solubility. A hypothetical dataset could be created with various nicotinamide derivatives and their experimentally determined solubilities. A selection of calculated molecular descriptors for these compounds would then be used to build the QSPR model.

Table 1: Hypothetical Molecular Descriptors for a Series of Nicotinamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Nicotinamide | 122.12 | -0.37 | 69.1 | 1 | 2 |

| This compound | 250.03 | - | - | - | - |

| N-Methylnicotinamide | 136.15 | -0.56 | 60.3 | 0 | 2 |

| N,N-Diethylnicotinamide | 178.24 | 1.45 | 51.5 | 0 | 2 |

| 6-Chloronicotinamide | 156.57 | 0.58 | 69.1 | 1 | 2 |

Note: The values for this compound are placeholders to illustrate its position in such a dataset. The LogP for N,N-Diethylnicotinamide is an experimental value.

Table 2: Hypothetical QSPR Model for Predicting a Property (e.g., Biological Activity)

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| Derivative 1 | 15.8 | 16.2 | -0.4 |

| Derivative 2 | 20.3 | 19.8 | 0.5 |

| Derivative 3 | 12.5 | 12.9 | -0.4 |

| Derivative 4 | 25.1 | 24.5 | 0.6 |

This table illustrates how a developed QSPR model would be used to predict the activity of compounds and how its accuracy is assessed through the residual values.

By establishing a robust QSPR model, the properties of this compound could be predicted with a reasonable degree of accuracy, thereby guiding further experimental work and accelerating the discovery process. The insights gained from the model can also help in designing new nicotinamide derivatives with enhanced properties. researchgate.net

Chemical Reactivity and Mechanistic Studies of Nicotinamide Hydroiodide

Redox Behavior and Electrochemical Patterns of Nicotinamide (B372718) Hydroiodide Species

The electrochemical profile of nicotinamide species, including the hydroiodide salt, is characterized by distinct reduction and oxidation patterns, primarily involving the pyridine (B92270) ring. In aqueous media, nicotinamide undergoes a two-step reduction. nih.gov In acidic solutions (pH 3 to 7), it exhibits two one-electron waves. nih.gov The initial reversible one-electron reduction produces a free radical, which can then dimerize. nih.gov At more negative potentials, a second one-electron reduction occurs. nih.gov The process is pH-dependent; between pH 4 and 9, the half-wave potential shifts linearly with pH, while it remains nearly constant below pH 4 and above pH 9. nih.gov

Studies in nonaqueous media have further elucidated the electrochemical redox pattern of nicotinamide species. researchgate.net The initial one-electron reduction to a free radical and its subsequent dimerization are key features of its redox behavior. The rate of this dimerization has been a subject of electrochemical investigation. nih.gov

Table 1: Electrochemical Data for Nicotinamide Species

| Parameter | Observation | Conditions | Reference |

|---|---|---|---|

| Reduction Mechanism | Two adjacent one-electron cathodic waves | Acidic media | nih.gov |

| Intermediate Species | Formation of a free radical upon initial 1e- reduction | Aqueous and non-aqueous media | nih.gov |

| Dimerization | The free radical undergoes dimerization | Aqueous and non-aqueous media | nih.gov, mdpi.com |

| pH Dependence | Half-wave potential is pH-dependent between pH 4 and 9 | Aqueous media | nih.gov |

| Anodic Peaks | Oxidation peaks corresponding to the reduction products are observed | Cyclic Voltammetry | nih.gov |

Degradation Pathways and Mechanisms under Varied Environmental Conditions for Nicotinamide Hydroiodide

This compound is susceptible to degradation through several pathways, influenced by environmental factors such as temperature, humidity, and light. The primary degradation routes for the nicotinamide component are hydrolysis and photodegradation.

Thermal Degradation: At elevated temperatures, nicotinamide and its derivatives undergo thermal degradation. For instance, NAD⁺, which contains the nicotinamide moiety, degrades at 85°C primarily into nicotinamide and ADP-ribose through the cleavage of the nicotinamide-ribose linkage. nih.govtandfonline.com The degradation rate is significant at high temperatures, with the half-life of NAD⁺ being approximately 10 minutes at 100°C. nih.gov Studies on nicotinamide powder have shown that the apparent activation energy for degradation is dependent on relative humidity, decreasing as humidity increases. bioline.org.br

Hydrolytic Degradation: Hydrolysis is a key degradation pathway for nicotinamide-containing compounds. In aqueous solutions, nicotinamide riboside, a related compound, degrades to nicotinamide and a sugar moiety, a reaction catalyzed by basic conditions. mdpi.com The hydrolysis of NAD⁺ can proceed via two main routes: one forming nicotinamide by cleaving the ribosyl-pyridinium bond, and another yielding nicotinamide mononucleotide by breaking the pyrophosphate bond. researchgate.net The rate and primary products of hydrolysis are pH-dependent. researchgate.net For nicotinamide itself, hydrolysis of the amide group to form nicotinic acid and ammonia (B1221849) can occur under acidic or basic conditions.

Photodegradation: Nicotinamide is also susceptible to photodegradation. Studies on nicotinamide powder have established a rate equation for its degradation under room temperature upon exposure to light. bioline.org.br The degradation involves changes in the reflectance of the powder over time.

The degradation of this compound would encompass these pathways. The presence of iodide could also introduce photochemical degradation routes, as iodide can be photo-oxidized.

Table 2: Degradation Parameters for Nicotinamide and Related Compounds

| Degradation Type | Compound | Conditions | Products | Kinetic/Mechanistic Details | Reference |

|---|---|---|---|---|---|

| Thermal | NAD⁺ | 85°C in buffer | Nicotinamide, ADP-ribose | Cleavage of the nicotinamide-ribose linkage. | nih.govtandfonline.com |

| Thermal/Humidity | Nicotinamide Powder | 50-80°C, 50-80% RH | - | Apparent activation energy decreases with increasing relative humidity. | bioline.org.br |

| Hydrolysis (Base-catalyzed) | Nicotinamide Riboside | Aqueous solution | Nicotinamide, Sugar | Hydrolytic splitting of the molecule. | mdpi.com |

| Hydrolysis (Enzymatic) | NAD⁺ | Intestinal brush border membranes | Nicotinamide, Nicotinamide mononucleotide | pH-dependent pathway. | researchgate.net |

| Photodegradation | Nicotinamide Powder | Room temperature | - | Rate equation: -dR/dt=K'(Ro-R)⁻¹. | bioline.org.br |

Complex Formation and Coordination Chemistry of this compound with Metal Ions and Organic Substrates

Nicotinamide, the core component of this compound, is an effective ligand in coordination chemistry, primarily coordinating to metal ions through the nitrogen atom of its pyridine ring.

Coordination with Metal Ions: Nicotinamide forms stable complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cd(II), and Hg(II). researchgate.netnih.govbioline.org.br In these complexes, spectroscopic evidence, particularly from infrared spectroscopy, indicates that the coordination occurs via the pyridine nitrogen. bioline.org.brdergipark.org.tr The NH₂ group of the amide is generally not involved in the coordination. bioline.org.br The resulting complexes often exhibit octahedral or distorted polymeric octahedral geometries. nih.gov For example, bis-nicotinamide metal(II) dihalide complexes of the type [M(nia)₂(X)₂] (where M = Mn, Co, Cu, Cd, Hg and X = Cl, Br, I) have been synthesized and characterized. nih.gov In the case of this compound, the nicotinamide would act as the ligand, with iodide serving as the counter-ion in the resulting complex salt.

A notable example of complex formation involving iodine is the hierarchical iodine(I) complex, [I(nicotinamide)₂]PF₆, which demonstrates the ability of the nicotinamide ligand to coordinate with iodine cations. tandfonline.com

Formation of Co-crystals with Organic Substrates: Nicotinamide is also known to form co-crystals with various organic molecules, including active pharmaceutical ingredients (APIs). mdpi.comacs.orgnih.gov These co-crystals are formed through non-covalent interactions, such as hydrogen bonding. For instance, nicotinamide forms co-crystals with theophylline (B1681296) and various fenamic acids. acs.orgacs.org The formation of these co-crystals can alter the physicochemical properties, such as solubility and stability, of the API. mdpi.com

Table 3: Examples of Nicotinamide Complexes and Co-crystals

| Complex/Co-crystal | Metal Ion/Organic Substrate | Coordination/Interaction | Geometry/Stoichiometry | Reference |

|---|---|---|---|---|

| [M(nia)₂(Cl)₂] | Mn(II), Co(II) | Coordination via pyridine nitrogen | Polymeric octahedral | nih.gov |

| [M(nia)₂(Br)₂] | Mn(II), Hg(II) | Coordination via pyridine nitrogen | Polymeric octahedral | nih.gov |

| [M(nia)₂(I)₂] | Cd(II), Cu(II) | Coordination via pyridine nitrogen | Polymeric octahedral | nih.gov |

| Ni(H₂O)₄(nia)₂ | Ni(II) | Coordination via pyridine nitrogen | Octahedral | tandfonline.com |

| Theophylline-Nicotinamide Co-crystal | Theophylline | Hydrogen bonding | 1:1 molar ratio | acs.org |

| Ticagrelor-Nicotinamide Co-crystal | Ticagrelor | Hydrogen bonding | 1:1 molar ratio | mdpi.com |

Investigation of Acid-Base Equilibria and Protonation States of this compound

This compound is a salt formed from the base nicotinamide and the strong acid, hydroiodic acid. The acid-base equilibrium in solution is governed by the pKa of the nicotinamide molecule.

The primary site of protonation in nicotinamide is the nitrogen atom of the pyridine ring. acs.orgacs.org This is confirmed by NMR spectroscopy, where acidification of a nicotinamide solution leads to significant changes in the chemical shifts of the ring protons, particularly H2, H4, H5, and H6. acs.org The pKa for the protonation of the ring nitrogen has been determined to be approximately 3.3 - 3.54 at or near room temperature. dergipark.org.tracs.org

Therefore, in an aqueous solution of this compound, an equilibrium exists:

Nicotinamide-H⁺ + H₂O ⇌ Nicotinamide + H₃O⁺

At a pH below the pKa (e.g., pH < 3.3), the protonated form (the nicotinamide cation) will be the predominant species in solution. acs.org As the pH increases above the pKa, the equilibrium shifts towards the neutral, unprotonated form of nicotinamide. This acid-base equilibrium is fundamental to understanding the behavior of this compound in different chemical and biological environments.

Table 4: Acid-Base Properties of Nicotinamide

| Property | Value | Method | Reference |

|---|---|---|---|

| pKa | 3.3 | - | dergipark.org.tr |

| pKa | 3.54 | ¹H NMR Spectroscopy vs. pH | acs.org |

| Site of Protonation | Pyridine ring nitrogen | ¹H and ¹³C NMR Spectroscopy | acs.orgacs.org |

Solution Behavior and Aggregation Phenomena of Nicotinamide Hydroiodide

Solvation Dynamics and Specific Solvent Interactions of Nicotinamide (B372718) Hydroiodide

The solvation of nicotinamide, and by extension nicotinamide hydroiodide, is a complex process governed by the molecule's ability to act as both a hydrogen bond donor and acceptor. The amide group and the nitrogen atom in the pyridine (B92270) ring are key sites for interaction with solvent molecules.

In aqueous solutions, nicotinamide forms hydrogen bonds with water molecules. researchgate.net Specifically, the nitrogen heteroatom of the pyridine ring is a site of hydrogen bonding with protonic solvents like water. researchgate.net Studies on the solvation of nicotinamide in mixed solvents, such as water-ethanol and water-dimethyl sulfoxide (B87167) (DMSO), have revealed preferential solvation, where the local concentration of one solvent component around the nicotinamide molecule is higher than in the bulk solution. researchgate.netnih.govresearchgate.net

For instance, in water-ethanol mixtures, the resolvation of the nitrogen heteroatom occurs at an ethanol (B145695) molar fraction of approximately 0.05–0.25. nih.gov This indicates a change in the local solvent environment around the nicotinamide molecule as the solvent composition changes. Similarly, in water-DMSO solutions, the hydrogen bonds between the nitrogen heteroatom and water molecules begin to break at a DMSO molar fraction of around 0.2–0.3. researchgate.net

The nature of the solvent significantly impacts nicotinamide's solubility. It exhibits high solubility in water and various organic solvents, with the solubility profile being dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.govoecd.org Studies have shown that the solubility of nicotinamide can be tuned by using binary solvent mixtures, which can lead to synergistic or anti-solvent effects. nih.gov For example, in a DMSO-water mixture with a DMSO molar fraction of 0.8, the solubility of nicotinamide is significantly higher than in either pure water or pure DMSO. nih.gov Conversely, acetonitrile (B52724) acts as an anti-solvent for nicotinamide. nih.gov

Self-Association and Aggregation Mechanisms of this compound in Aqueous and Non-Aqueous Solutions

Nicotinamide exhibits a well-documented tendency to self-associate in aqueous solutions, a phenomenon that is crucial to its role as a hydrotrope. nih.govyork.ac.uk This self-association is not random but involves the formation of ordered aggregates, often described as stacks of molecules.

In aqueous solutions, the self-association of nicotinamide is thought to occur through a non-cooperative, isodesmic model, where molecules are added one at a time to a growing stack. This process is driven by stacking interactions between the aromatic pyridine rings. Studies using 1H NMR have confirmed the formation of these stack-like associates.

The extent of self-association is concentration-dependent. biosynth.com As the concentration of nicotinamide increases, the formation of dimers, trimers, and higher-order aggregates becomes more prevalent. This aggregation behavior is a key factor in its ability to solubilize other poorly soluble compounds.

While most research has focused on aqueous solutions, the self-association of nicotinamide is also observed in non-aqueous environments. In various organic solvents, solute-solute interactions, including self-association, have been found to be significant. nih.gov Computational studies suggest that the self-association of nicotinamide is a predominant intermolecular interaction, regardless of the temperature or the composition of the binary solvent system. nih.gov

Hydrotropic Effects and Enhanced Solubilization Mechanisms Involving this compound

Nicotinamide is a widely recognized and effective hydrotropic agent, meaning it can significantly enhance the aqueous solubility of poorly soluble compounds. nih.govyork.ac.ukresearchgate.netfrontiersin.orgnih.gov This property is of great interest in pharmaceutical formulations.

The mechanism of hydrotropy by nicotinamide has been a subject of debate. One long-standing hypothesis suggested that the self-association of nicotinamide creates a more hydrophobic microenvironment within the aggregates, which can then host non-polar drug molecules. However, more recent research, based on rigorous statistical thermodynamic theory, proposes a different view. nih.govyork.ac.uk This newer perspective suggests that it is the non-stoichiometric accumulation of nicotinamide molecules around the drug molecule that is the primary driving force for solubilization. nih.govyork.ac.uk

This accumulation is thought to be enhanced by nicotinamide-nicotinamide interactions around the drug, rather than bulk-phase self-association. nih.govyork.ac.uk In fact, some studies suggest that the self-association of nicotinamide might even reduce its solubilization efficiency. nih.govyork.ac.uk The concentration at which a sharp increase in the solubility of a solute is observed is known as the minimum hydrotrope concentration (MHC). nih.govyork.ac.uk

Nicotinamide has been shown to enhance the solubility of a wide range of drugs, including nifedipine (B1678770) and carbamazepine. frontiersin.orgnih.gov The solubilization effect is generally concentration-dependent, with higher concentrations of nicotinamide leading to greater increases in solubility. frontiersin.org

Thermodynamic Parameters of Solution Processes and Interactions for this compound

The solution processes of nicotinamide, including its solvation and self-association, are governed by specific thermodynamic parameters. These parameters provide insight into the driving forces behind these phenomena.

Calorimetric and solubility measurements have been used to determine the thermodynamic properties of nicotinamide in various solvents. nih.govnih.gov The enthalpy and entropy of solution, as well as the Gibbs free energy of interaction, have been calculated for nicotinamide in neat and binary solvent systems. nih.govnih.gov

The self-association of nicotinamide in aqueous solution has been characterized by an association constant (K), which has been determined using various techniques, including freezing-point depression and partition coefficient studies. biosynth.com The value of K has been found to vary with temperature. biosynth.com For example, one study reported an association constant ranging from 1.59 M⁻¹ at the freezing point to 0.48 M⁻¹ at 32°C. biosynth.com

The enthalpy change (ΔH) for the complex formation between nicotinamide and a solubilized drug can provide information about the intermolecular forces involved. nih.gov In the case of nifedipine solubilization by nicotinamide, the enthalpy change values suggested the involvement of forces other than just hydrogen bonding. nih.gov

Computational models, such as COSMO-RS, have been employed to predict and interpret the thermodynamic behavior of nicotinamide in different solutions. nih.govnih.gov These models have shown good agreement with experimental data and have helped to elucidate the significant role of both solute-solute and solute-solvent interactions. nih.govnih.gov

Table of Thermodynamic Parameters for Nicotinamide

| Parameter | Value | Conditions | Method |

| Association Constant (K) | 1.59 ± 0.02 M⁻¹ | Freezing point | Freezing-point depression |

| Association Constant (K) | 0.48 ± 0.01 M⁻¹ | 32 °C | Partition coefficient |

Advanced Analytical Methodologies for Nicotinamide Hydroiodide

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Nicotinamide (B372718) Hydroiodide Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the quantitative analysis of nicotinamide. ajprd.com Reversed-phase HPLC (RP-HPLC) is the most common approach, offering excellent separation and quantification capabilities. ajprd.comresearchgate.net

Method development typically involves optimizing the mobile phase composition, selecting an appropriate stationary phase (column), and setting the detector wavelength. A common stationary phase is the C18 column, which effectively separates nicotinamide from other components. researchgate.netresearchgate.net Mobile phases often consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). researchgate.netrsc.org The ratio of these components can be delivered in an isocratic (constant composition) or gradient (varying composition) manner to achieve the best separation. rsc.orgnih.gov

Validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. ajprd.comresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ajprd.comrsc.org Linearity is established by analyzing a series of standard solutions across a defined concentration range, with correlation coefficients (R²) consistently greater than 0.998 being indicative of a strong linear relationship. rsc.orgformosapublisher.org Accuracy is often assessed through recovery studies, with values close to 100% demonstrating the method's accuracy. rsc.org Precision, encompassing both repeatability and intermediate precision, is evaluated by the relative standard deviation (%RSD), which should ideally be low. rsc.org

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | C18, 5 µm | XTerra C18, 5 µm | Kinetex C18 (Core-shell) |

| Mobile Phase | Methanol:Water (70:30) | Methanol:20 mM Potassium Phosphate pH 8.0 (5:95, v/v) | Methanol:20 mM Phosphate Buffer (30:70) |

| Flow Rate | 0.85 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | Not Specified | 260 nm | 268 nm |

| Linearity Range | 3-15 µg/mL (for Nicotinamide) | Not Specified | Not Specified |

| Correlation Coefficient (R²) | >0.999 | Not Specified | >0.998 |

| Accuracy (% Recovery) | Not Specified | Not Specified | ~100% |

| Precision (% RSD) | Not Specified | Not Specified | ~2% |

| Reference | researchgate.net | researchgate.net | rsc.org |

This table presents a summary of typical parameters from different validated HPLC methods for nicotinamide analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification of Nicotinamide Hydroiodide

For enhanced sensitivity and specificity, particularly for trace analysis and metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique couples the separation power of HPLC (or UPLC - Ultra-Performance Liquid Chromatography) with the mass-analyzing capabilities of a tandem mass spectrometer. ifoodmm.comnih.gov LC-MS/MS is indispensable for studying the NAD+ metabolome, where nicotinamide is a key component. nih.govnih.gov

In LC-MS/MS methods, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. nih.govresearchgate.net The system is often operated in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. ifoodmm.comnih.gov For nicotinamide, a common transition monitored is m/z 123 → 80. nih.govresearchgate.net

This methodology allows for the simultaneous quantification of nicotinamide and its various metabolites, such as nicotinic acid (NA), N1-methylnicotinamide (MNA), and N-methyl-2-pyridone-5-carboxamide (Me2PY), even in complex biological matrices like plasma. nih.govresearchgate.net The development of these methods requires careful optimization of both chromatographic conditions and mass spectrometric parameters, including collision energy and ion source settings, for each analyte. nih.govnih.gov The use of isotopically labeled internal standards is common to correct for matrix effects and ensure accurate quantification. nih.gov

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

| Nicotinamide (NAM) | 123.1 | 80.1 | researchgate.net |

| Nicotinic Acid (NicA) | 124 | 80 | nih.gov |

| N1-methylnicotinamide (MNA) | 137 | 94 | nih.gov |

| N-methyl-2-pyridone-5-carboxamide (Me2PY) | 153 | 110 | nih.gov |

| N-methyl-4-pyridone-3-carboxamide (Me4PY) | Not Specified | Not Specified | nih.gov |

This table shows typical MRM transitions used for the LC-MS/MS analysis of nicotinamide and its key metabolites.

Advanced Spectrophotometric Techniques for Quantitative Determination of this compound

UV-Visible spectrophotometry offers a simpler, cost-effective alternative for the quantitative determination of nicotinamide. rjptonline.org The basis of this technique is the measurement of light absorption by the analyte at a specific wavelength. Nicotinamide exhibits a characteristic absorption maximum (λmax) at approximately 262 nm. rjptonline.orgsielc.comresearchgate.net

To enhance the specificity and overcome interferences from other substances in a sample, advanced spectrophotometric methods have been developed. These include derivative spectroscopy and multivariate calibration techniques. rjptonline.orgnih.gov First- or second-order derivative spectroscopy can resolve overlapping spectra by measuring the rate of change of absorbance with wavelength, allowing for the quantification of nicotinamide even in the presence of interfering compounds. nih.gov

Multivariate calibration methods utilize data from multiple wavelengths to build a mathematical model that relates absorbance to concentration. rjptonline.org This approach can improve accuracy and robustness by using more of the spectral information available. rjptonline.org The validation of these spectrophotometric methods also involves assessing linearity, accuracy, and precision, with reported linearity ranges for nicotinamide typically between 8-24 µg/mL. rjptonline.org Another approach involves using hydrotropic agents, such as niacinamide itself in high concentrations, to solubilize other poorly soluble drugs for their spectrophotometric analysis, demonstrating the compound's utility in analytical chemistry. researchgate.net

| Technique | λmax / Wavelength(s) Used | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Key Feature | Reference |

| Zero-Order UV Spectrophotometry | 262 nm | 1-19 | 0.9991 | Direct measurement at absorption maximum. | researchgate.net |

| Multivariate Calibration | 258, 260, 262, 264, 266 nm | 8-24 | >0.99 | Utilizes data from multiple wavelengths to improve accuracy. | rjptonline.org |

| First-Order Derivative | 253 nm | 20-120 | 0.9995-0.9999 | Resolves spectral overlap with interfering substances. | nih.gov |

| Second-Order Derivative | 245 nm, 269 nm | 20-120 | 0.9995-0.9999 | Further enhances resolution of complex spectra. | nih.gov |

This table summarizes various advanced spectrophotometric methods for the quantification of nicotinamide.

Electrochemical Analysis and Biosensor Development for this compound

Electrochemical methods provide another powerful avenue for the analysis of nicotinamide. Techniques like cyclic voltammetry and polarography have been used to study the electrochemical behavior of nicotinamide, specifically its reduction at mercury electrodes. researchgate.netresearchgate.net These studies provide fundamental insights into the redox properties of the molecule. The oxidation potential of nicotinamide biomimetics has been quantified using cyclic voltammetry, revealing how structural modifications influence their electrochemical properties. nih.gov

Building on these principles, significant progress has been made in developing electrochemical biosensors for nicotinamide and related compounds like NAD+. nih.gov These sensors offer high sensitivity and the potential for real-time monitoring. For instance, an Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS) method has been developed for the determination of nicotinamide. ub.edu This technique correlates the electrochemical formation of gold nanoparticles with an enhanced Raman signal for highly sensitive detection. ub.edu

Furthermore, DNA-based label-free electrochemical biosensors have been fabricated using screen-printed gold electrodes modified with nanocomposites to achieve ultrasensitive detection of specific targets. nih.gov While not directly for nicotinamide, this technology demonstrates the potential for developing highly specific genosensors. Semisynthetic fluorescent biosensors have also been created to quantify free NAD+ in living cells, based on the binding of the dinucleotide to a protein component, which modulates the proximity of two fluorophores. nih.gov These advanced biosensors represent the frontier of analytical technology for nicotinamide and its derivatives, enabling applications from quality control to live-cell imaging. nih.govresearchgate.net

Emerging Research Areas and Future Perspectives on Nicotinamide Hydroiodide

Integration with Advanced Materials Science and Crystal Engineering Applications

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. Nicotinamide (B372718) is a well-established and highly effective co-former in the development of pharmaceutical co-crystals. Its success stems from the robust and predictable hydrogen-bonding motifs it can form via its pyridine (B92270) nitrogen and carboxamide group. These interactions have been harnessed to improve the physicochemical properties, such as solubility and dissolution rate, of poorly soluble active pharmaceutical ingredients (APIs). mdpi.comrsc.orgnih.gov

The formation of the hydroiodide salt introduces an ionic component, which opens new avenues for crystal engineering. The pyridinium (B92312) cation of nicotinamide and the iodide anion can participate in charge-assisted hydrogen bonds and other non-covalent interactions. This allows for the construction of novel multi-component crystalline materials. Research into nicotinamide-based co-crystals provides a strong precedent for the potential of nicotinamide hydroiodide in this area. pharmascholars.com For instance, co-crystals of nicotinamide have been successfully prepared with various APIs, demonstrating significant enhancements in their material properties. mdpi.comrsc.org

Table 1: Examples of Nicotinamide Co-crystals and Their Modified Properties

| API Co-former | Molar Ratio (API:NCA) | Key Finding | Reference |

|---|---|---|---|

| Ticagrelor | 1:1 | Improved solubility and in vitro dissolution rate compared to the pure drug. mdpi.com | mdpi.com |

| Quercetin | - | Significantly higher dissolution and a nearly 4-fold increase in oral absorption. rsc.org | rsc.org |

| Theophylline (B1681296) | 1:1 | Successful formation of co-crystals using scalable hot-melt extrusion technology. nih.gov | nih.gov |